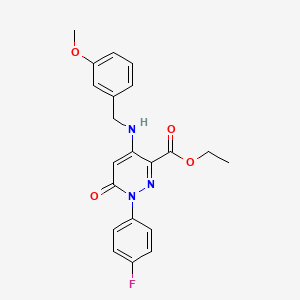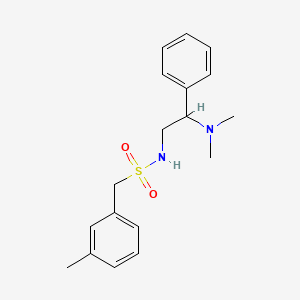![molecular formula C13H16N2O B2480276 N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide CAS No. 2411277-54-6](/img/structure/B2480276.png)
N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide, also known as DIPEP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. DIPEP is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide is not fully understood, but studies suggest that it may act by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, which can lead to the repression of gene transcription. Inhibition of HDAC activity by this compound may lead to the re-expression of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to inhibit the activity of HDACs, leading to the re-expression of tumor suppressor genes. In vivo studies have shown that this compound has low toxicity and is well-tolerated in mice.
実験室実験の利点と制限
N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized using various methods. This compound has also been shown to have low toxicity and is well-tolerated in mice, making it a potential candidate for further preclinical studies. However, this compound has several limitations, including its limited solubility in water and its potential instability under certain conditions.
将来の方向性
There are several future directions for the study of N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide. One direction is to further investigate its mechanism of action and how it inhibits the activity of HDACs. Another direction is to study the potential use of this compound in combination with other anticancer drugs. Additionally, further preclinical studies are needed to determine the safety and efficacy of this compound in vivo. Finally, the development of more efficient synthesis methods for this compound may also be a future direction for research.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community for its potential applications in medicinal chemistry as an anticancer agent. This compound can be synthesized using various methods and has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has several advantages for use in lab experiments, including its low toxicity and well-tolerated nature in mice. However, further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in vivo.
合成法
N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide can be synthesized using several methods, including the reaction of 2-aminomethyl-1,3-dihydroisoindole with propargyl bromide followed by reaction with acryloyl chloride. Another method involves the reaction of 2-(1,3-dihydroisoindol-2-yl)ethanamine with propargyl alcohol followed by reaction with acryloyl chloride. Both methods result in the formation of this compound, a pale yellow solid with a melting point of 140-142°C.
科学的研究の応用
N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide has been studied for its potential applications in medicinal chemistry, specifically as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of several cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
N-[2-(1,3-dihydroisoindol-2-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-13(16)14-7-8-15-9-11-5-3-4-6-12(11)10-15/h2-6H,1,7-10H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMVZMHZAXAOHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCN1CC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(4-methoxybenzyl)-2-propenamide](/img/structure/B2480193.png)

![7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-(morpholinomethyl)-2H-chromen-2-one](/img/structure/B2480196.png)

![4-(Mesitylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2480202.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2480203.png)



![N-(4-chlorobenzyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2480210.png)
![N-(4-acetylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2480212.png)


![7-[(3-aminopyridin-4-yl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B2480216.png)